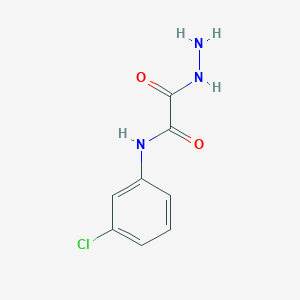

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

CAS No.: 53117-26-3

Cat. No.: VC7761895

Molecular Formula: C8H8ClN3O2

Molecular Weight: 213.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53117-26-3 |

|---|---|

| Molecular Formula | C8H8ClN3O2 |

| Molecular Weight | 213.62 |

| IUPAC Name | N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |

| Standard InChI | InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |

| Standard InChI Key | HLAMOGDZFFDBQE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

N-(3-Chlorophenyl)-2-hydrazino-2-oxoacetamide belongs to the acetamide family, distinguished by a 3-chlorophenyl group attached to the nitrogen atom of a 2-oxoacetamide backbone. Its systematic IUPAC name, N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, reflects this substitution pattern . The molecular formula corresponds to a monoisotopic mass of 213.0375 Da, as calculated from its constituent atoms . Synonyms such as ZINC03117683 and N-(3-chlorophenyl)-2-hydrazinyl-2-oxo-ethanamide are frequently used in chemical databases, underscoring its recognition across research platforms .

Structural Analysis

The compound’s structure features a planar acetamide core () modified by a hydrazino group () at the carbonyl carbon and a 3-chlorophenyl ring at the amide nitrogen. This arrangement creates two hydrogen-bonding sites: the hydrazino NH protons and the amide NH, which influence its reactivity and solubility . X-ray crystallographic data, though unavailable for this specific compound, can be inferred from analogs like N-(2-chlorophenyl)-N'-[(E)-(3-chlorophenyl)methylideneamino]oxamide (CID 6871246), which adopts a trans-configuration around the hydrazone bond .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide derivatives reveals distinct proton environments. For example, the 1H NMR spectrum of N-(3-chlorophenyl)-2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoacetamide (SpectraBase ID JAvMcaErJsp) in DMSO-d6 shows aromatic protons at δ 7.2–7.8 ppm, hydrazino NH signals at δ 10.1–10.3 ppm, and methyl group resonances at δ 2.1 ppm . Infrared (IR) spectroscopy would typically exhibit strong absorptions for the amide C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3350 cm⁻¹), though experimental data for the parent compound remains unpublished .

Synthesis and Production

Synthetic Pathways

The synthesis of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide likely proceeds via a two-step reaction sequence. First, 3-chloroaniline reacts with ethyl oxalyl chloride to form N-(3-chlorophenyl)oxalamate, followed by hydrazinolysis with hydrazine hydrate to introduce the hydrazino group . Alternative routes may involve condensation of 3-chlorophenyl isocyanate with hydrazine derivatives, though such methods risk forming ureas as side products. Industrial-scale production remains limited, with no patented methods identified in the literature .

Physicochemical Properties

Physical State and Solubility

N-(3-Chlorophenyl)-2-hydrazino-2-oxoacetamide is described as a solid at room temperature, though its melting point remains unreported . Analogous compounds like N-(3-chlorophenyl)-3-hydrazino-3-oxopropanamide (CAS 70793-57-6) exhibit melting points near 180–185°C, suggesting similar thermal stability for the 2-oxoacetamide variant . Solubility data indicates moderate dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water or hydrocarbons .

Stability and Reactivity

The hydrazino group confers susceptibility to oxidation, necessitating storage under inert atmospheres to prevent degradation into azide derivatives . Reactivity studies are sparse, but the compound’s amide and hydrazine functionalities suggest potential as a ligand in coordination chemistry or a precursor for heterocyclic synthesis .

Recent Advances and Derivative Compounds

Recent synthetic efforts have focused on elongating the hydrazino side chain or introducing aryl substituents. For example, N-(3-chlorophenyl)-2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoacetamide (SpectraBase ID JAvMcaErJsp) incorporates a conjugated diene system, potentially enhancing photophysical properties for optoelectronic applications . Such derivatives underscore the compound’s versatility in generating structurally diverse libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume